molecular formula C20H17BrN2O4S B3207218 6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide CAS No. 1040680-37-2

6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B3207218
CAS No.: 1040680-37-2
M. Wt: 461.3 g/mol
InChI Key: KSJBILKTGWRUJP-UHFFFAOYSA-N
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Description

6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Core: Starting with a pyridine derivative, the core structure is often synthesized through a series of condensation reactions.

    Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the pyridine core using 4-bromobenzenesulfonyl chloride under basic conditions.

    Attachment of the Ethoxyphenyl Group: The final step includes the amidation reaction where 4-ethoxyaniline is reacted with the sulfonylated pyridine intermediate to form the desired carboxamide.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromine site.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    6-(4-methylbenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide: Contains a methyl group instead of bromine.

    6-(4-nitrobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide: Contains a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide can influence its reactivity and interactions compared to similar compounds. Bromine is a larger atom and can participate in unique halogen bonding interactions, which may affect the compound’s properties and applications.

Biological Activity

Overview

6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of sulfonyl-containing pyridine carboxamides and has been studied for its interactions with various biological targets.

Chemical Structure and Synthesis

The compound's structure features a pyridine core substituted with a bromobenzenesulfonyl group and an ethoxyphenyl moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridine Core : Starting with a pyridine derivative, the core is synthesized through condensation reactions.
  • Introduction of the Bromobenzenesulfonyl Group : This is accomplished via sulfonylation using 4-bromobenzenesulfonyl chloride.
  • Attachment of the Ethoxyphenyl Group : The final step involves amidation with 4-ethoxyaniline to yield the carboxamide.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl and carboxamide groups can engage in hydrogen bonding and other interactions, potentially modulating enzyme activities or receptor functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation by targeting specific pathways involved in cancer progression.
  • Antimicrobial Effects : The compound has shown potential against various microbial strains, indicating its utility in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits cell proliferation,
AntimicrobialEffective against certain microbes,
Enzyme InhibitionModulates enzyme activity

Case Studies

  • Anticancer Study : A study investigated the effect of this compound on breast cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the downregulation of cyclin D1, a key regulator of the cell cycle .
  • Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Properties

IUPAC Name

6-(4-bromophenyl)sulfonyl-N-(4-ethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c1-2-27-17-8-6-16(7-9-17)23-20(24)14-3-12-19(22-13-14)28(25,26)18-10-4-15(21)5-11-18/h3-13H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJBILKTGWRUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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